molecular formula C30H37N3O8 B13738595 N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate CAS No. 103785-32-6

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate

Cat. No.: B13738595
CAS No.: 103785-32-6
M. Wt: 567.6 g/mol
InChI Key: JKYYERUAOYNUKY-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate include other pyrrolidine derivatives, phenyl-substituted compounds, and isoxazole-containing molecules. Examples include:

  • Pyridazine derivatives
  • Pyrazolo derivatives
  • Indole derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103785-32-6

Molecular Formula

C30H37N3O8

Molecular Weight

567.6 g/mol

IUPAC Name

N-benzyl-N-(2-methyl-3-pyrrolidin-1-ium-1-ylpropyl)-3-phenyl-1,2-oxazol-5-amine;3-carboxy-3,5-dihydroxy-5-oxopentanoate

InChI

InChI=1S/C24H29N3O.C6H8O7/c1-20(17-26-14-8-9-15-26)18-27(19-21-10-4-2-5-11-21)24-16-23(25-28-24)22-12-6-3-7-13-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,10-13,16,20H,8-9,14-15,17-19H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JKYYERUAOYNUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+]1CCCC1)CN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Origin of Product

United States

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